(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile typically involves a multi-step process that includes the formation of the thiazole ring and the subsequent attachment of the dichlorophenyl and methoxyphenyl groups. The synthetic route may involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under specific reaction conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using a suitable dichlorophenyl halide and a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a similar substitution reaction using a methoxyphenyl halide and a base.
Formation of the Acrylonitrile Moiety: The acrylonitrile moiety can be introduced through a condensation reaction involving an appropriate aldehyde and a nitrile compound.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the specific reagents used.
Scientific Research Applications
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or medicinal research.
Comparison with Similar Compounds
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds with a thiazole ring structure, which may have similar chemical properties and applications.
Dichlorophenyl Compounds: Compounds containing a dichlorophenyl group, which may have similar reactivity and biological activity.
Methoxyphenyl Compounds:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c1-24-15-4-2-3-12(8-15)7-14(10-22)19-23-18(11-25-19)13-5-6-16(20)17(21)9-13/h2-9,11H,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMQRDUZSNXQP-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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